1,3-Hexanedione, 5-methyl-1-(3-methyl-3-cyclohexen-1-yl)-
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Overview
Description
1,3-Hexanedione, 5-methyl-1-(3-methyl-3-cyclohexen-1-yl)- is an organic compound with a complex structure that includes both a hexanedione backbone and a cyclohexenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Hexanedione, 5-methyl-1-(3-methyl-3-cyclohexen-1-yl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the aldol condensation of 3-methyl-3-cyclohexen-1-one with a suitable hexanedione derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate necessary for the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of high-purity 1,3-Hexanedione, 5-methyl-1-(3-methyl-3-cyclohexen-1-yl)-.
Chemical Reactions Analysis
Types of Reactions
1,3-Hexanedione, 5-methyl-1-(3-methyl-3-cyclohexen-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Hexanedione, 5-methyl-1-(3-methyl-3-cyclohexen-1-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Hexanedione, 5-methyl-1-(3-methyl-3-cyclohexen-1-yl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s reactivity is largely influenced by the presence of the carbonyl groups, which can participate in various chemical reactions. The cyclohexenyl group also contributes to the compound’s overall reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Hexanedione, 5-methyl-1-phenyl-: Another derivative with a phenyl group instead of the cyclohexenyl group.
5-Methyl-1,3-cyclohexanedione: A simpler compound with a cyclohexanedione structure.
Uniqueness
1,3-Hexanedione, 5-methyl-1-(3-methyl-3-cyclohexen-1-yl)- is unique due to the presence of both a hexanedione backbone and a cyclohexenyl group, which imparts distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
72928-14-4 |
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Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
5-methyl-1-(3-methylcyclohex-3-en-1-yl)hexane-1,3-dione |
InChI |
InChI=1S/C14H22O2/c1-10(2)7-13(15)9-14(16)12-6-4-5-11(3)8-12/h5,10,12H,4,6-9H2,1-3H3 |
InChI Key |
QASVIWADBJDQAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1)C(=O)CC(=O)CC(C)C |
Origin of Product |
United States |
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